molecular formula C6H11ClN2OS B13990036 2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride CAS No. 54901-53-0

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride

Cat. No.: B13990036
CAS No.: 54901-53-0
M. Wt: 194.68 g/mol
InChI Key: HMUFDPNCJRQVSO-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride typically involves the reaction of 2-amino-4-methylthiazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-amino-4-methylthiazole and ethylene oxide.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Product Formation: The reaction yields this compound as the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Adjusting temperature, pressure, and reaction time for optimal results.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: The parent compound without the ethanol and hydrochloride groups.

    2-(2-Amino-4-methylthiazol-5-yl)ethanol: The compound without the hydrochloride group.

    Thiazole Derivatives: Other compounds containing the thiazole ring, such as 2-aminothiazole and 4-methylthiazole.

Uniqueness

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol and hydrochloride groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

54901-53-0

Molecular Formula

C6H11ClN2OS

Molecular Weight

194.68 g/mol

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H10N2OS.ClH/c1-4-5(2-3-9)10-6(7)8-4;/h9H,2-3H2,1H3,(H2,7,8);1H

InChI Key

HMUFDPNCJRQVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CCO.Cl

Origin of Product

United States

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